4-(2-Chloroprop-2-en-1-yl)morpholine
Description
Contextualization within Modern Organic Synthesis
Modern organic synthesis places a high value on modularity and the efficient construction of complex molecules from readily available starting materials. Compounds that serve as versatile building blocks are of particular interest. 4-(2-Chloroprop-2-en-1-yl)morpholine, by its design, embodies this principle. It combines a nucleophilic secondary amine, constrained within a morpholine (B109124) ring, with an electrophilic and reactive 2-chloropropenyl group. This duality of function suggests its potential as a scaffold for the introduction of the morpholine moiety or as a precursor to more complex, polyfunctional molecules.
Importance of Morpholine and its Derivatives in Chemical Research
The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. wikipedia.org This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. nih.govresearchgate.net Its presence can enhance the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, which are crucial for drug development. nih.gov Morpholine and its derivatives are integral components of drugs with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. researchgate.net Beyond pharmaceuticals, morpholine derivatives are also utilized in agrochemicals and as catalysts in organic reactions. wikipedia.org
Role of Halogenated Alkenes in Synthetic Methodologies
Halogenated alkenes, particularly vinyl chlorides, are versatile intermediates in organic synthesis. The presence of a halogen on a double bond provides a handle for a variety of chemical transformations. These include cross-coupling reactions (such as Suzuki, Stille, and Heck couplings), which are powerful methods for forming new carbon-carbon bonds. Vinyl halides can also undergo nucleophilic substitution reactions, although typically under more forcing conditions than their saturated counterparts. Furthermore, the 2-chloropropenyl group can be considered a synthetic equivalent of an acetone (B3395972) enolate or other three-carbon building blocks, offering strategic advantages in the construction of larger molecules. The strategic placement of a chlorine atom on the alkene modulates its reactivity and provides a site for further functionalization. nih.gov
Research Scope and Objectives for this compound Studies
Given the limited specific literature on this compound, the primary research objective would be to fully characterize this compound and explore its synthetic potential. Key areas of investigation would include:
Development of an efficient and scalable synthesis: Establishing a reliable method for the preparation of this compound is the first critical step. A likely approach would be the N-alkylation of morpholine with a suitable electrophile such as 2,3-dichloroprop-1-ene. researchgate.net
Elucidation of its chemical reactivity: A thorough investigation of the reactivity of both the vinyl chloride and the morpholine nitrogen is necessary. This would involve subjecting the compound to various reaction conditions to map out its chemical behavior.
Exploration of its utility as a synthetic building block: Research would focus on utilizing this compound in the synthesis of more complex molecules, particularly those of potential interest in medicinal and materials chemistry.
Investigation of potential biological activity: Given the prevalence of morpholine derivatives in pharmaceuticals, it would be pertinent to screen this compound and its derivatives for various biological activities. researchgate.netnih.gov
Detailed Research Findings
As a compound that is not extensively cataloged, the detailed research findings for this compound are largely prospective, based on the known chemistry of its constituent functional groups.
Plausible Synthesis
A plausible and efficient synthesis of this compound would involve the nucleophilic substitution reaction between morpholine and 2,3-dichloroprop-1-ene. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the primary allylic carbon of 2,3-dichloroprop-1-ene and displacing one of the chlorine atoms. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.
Reaction Scheme:
This method is a standard approach for the N-alkylation of secondary amines and is expected to provide the desired product in good yield. researchgate.net The selectivity for substitution at the primary carbon over the vinylic carbon is anticipated due to the higher reactivity of allylic halides in SN2 reactions.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure and by comparison with similar compounds. It is expected to be a liquid at room temperature with a characteristic amine-like odor. The presence of the morpholine ring should confer some water solubility, while the chlorinated hydrocarbon portion will contribute to its lipophilicity.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
Spectroscopic Data
The structure of this compound could be unequivocally confirmed by a combination of spectroscopic methods. The expected spectroscopic data are summarized below.
Table 2: Predicted Spectroscopic Data for this compound
Structure
3D Structure
Properties
CAS No. |
59352-41-9 |
|---|---|
Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
4-(2-chloroprop-2-enyl)morpholine |
InChI |
InChI=1S/C7H12ClNO/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2 |
InChI Key |
RNKPOBBNJALZMM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1CCOCC1)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Pathway Elucidation
Strategic Approaches to N-Alkylation of Morpholine (B109124) Derivatives
The introduction of the 2-chloroprop-2-en-1-yl moiety onto the nitrogen atom of morpholine is a key transformation that can be achieved through several strategic N-alkylation approaches.
Exploration of Direct N-Alkylation with 2,3-Dichloro-1-propene (B165496)
A primary and direct route to 4-(2-Chloroprop-2-en-1-yl)morpholine involves the reaction of morpholine with 2,3-dichloro-1-propene. This reaction is a nucleophilic substitution where the secondary amine, morpholine, acts as the nucleophile, and 2,3-dichloro-1-propene serves as the electrophile. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product.
The reaction is generally carried out in a suitable organic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), which can facilitate the dissolution of the reactants and the base. The choice of base is crucial to the success of the reaction, with common choices including inorganic bases like potassium carbonate or sodium carbonate, or organic bases such as triethylamine. The temperature of the reaction is another critical parameter that needs to be optimized to ensure a reasonable reaction rate while minimizing potential side reactions, such as the formation of the isomeric 4-(3-chloroprop-1-en-1-yl)morpholine or dialkylation products.
A typical experimental procedure would involve the slow addition of 2,3-dichloro-1-propene to a stirred solution of morpholine and the base in the chosen solvent at a controlled temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by filtering off the solid byproducts, removing the solvent under reduced pressure, and purifying the crude product, often by column chromatography, to yield the desired this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|
| Morpholine | 2,3-Dichloro-1-propene | Potassium Carbonate | Acetonitrile | This compound |
| Morpholine | 2,3-Dichloro-1-propene | Triethylamine | DMF | This compound |
Palladium-Catalyzed N-Alkylation Strategies Utilizing Allyl Precursors
Palladium-catalyzed allylic amination, a powerful tool in modern organic synthesis, offers an alternative and often more selective route to this compound. This methodology typically involves the reaction of morpholine with an allylic precursor, such as 2-chloro-2-propen-1-yl acetate (B1210297), in the presence of a palladium catalyst.
The catalytic cycle of this reaction, commonly known as the Tsuji-Trost reaction, begins with the oxidative addition of the palladium(0) catalyst to the allylic acetate, forming a π-allylpalladium(II) complex. This is followed by the nucleophilic attack of morpholine on the π-allyl ligand. The regioselectivity of the nucleophilic attack is a key aspect of this reaction and can often be controlled by the choice of ligands on the palladium catalyst and the reaction conditions. For the synthesis of the target compound, the attack is desired at the less substituted carbon of the allyl system.
A variety of palladium sources, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] in the presence of a phosphine (B1218219) ligand, can be employed. The choice of ligand, which can range from simple triphenylphosphine (B44618) to more complex bidentate phosphine ligands, can significantly influence the efficiency and selectivity of the reaction. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dioxane at elevated temperatures.
| Allylic Precursor | Nucleophile | Catalyst | Ligand | Product |
|---|---|---|---|---|
| 2-Chloro-2-propen-1-yl acetate | Morpholine | Pd(OAc)₂ | PPh₃ | This compound |
| 2-Chloro-2-propen-1-yl carbonate | Morpholine | Pd₂(dba)₃ | dppe | This compound |
dba = dibenzylideneacetone, dppe = 1,2-bis(diphenylphosphino)ethane
Mechanistic Investigations of Nucleophilic Attack on Vinylic Chlorides in Morpholine Alkylation
The reaction between morpholine and 2,3-dichloro-1-propene involves a nucleophilic attack on a molecule containing both an allylic chloride and a vinylic chloride. The regioselectivity of this reaction, leading to the desired this compound, is a result of the higher reactivity of the allylic chloride towards nucleophilic substitution compared to the vinylic chloride.
The C-Cl bond at the allylic position is more susceptible to cleavage due to the formation of a resonance-stabilized allylic carbocation intermediate in an Sₙ1-type mechanism, or a more favorable transition state in an Sₙ2-type mechanism. The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbon atom bearing the allylic chlorine, leading to the displacement of the chloride ion.
In contrast, nucleophilic substitution at the vinylic chloride is significantly slower. This is attributed to several factors, including the increased strength of the C(sp²)-Cl bond compared to the C(sp³)-Cl bond, and the steric hindrance posed by the double bond, which impedes the backside attack required for a typical Sₙ2 reaction. Furthermore, the formation of a vinylic carbocation in an Sₙ1-type pathway is energetically unfavorable. Therefore, under controlled reaction conditions, the selective N-alkylation at the allylic position is the predominant pathway.
Alternative and Convergent Synthetic Routes
Beyond direct N-alkylation, alternative and more convergent synthetic strategies can be employed for the synthesis of this compound. These routes often offer better control over stereochemistry and can be advantageous for the synthesis of analogs.
Stereoselective Synthesis of the Alkene Moiety
The stereochemistry of the double bond in the 2-chloroprop-2-en-1-yl moiety is fixed. However, for the synthesis of analogous structures with different substitution patterns on the double bond, stereoselective methods for the synthesis of the alkene are crucial. For instance, the synthesis of a specific E or Z isomer of a substituted 2-chloroallyl alcohol could be a key step in a convergent synthesis.
Methods such as the Horner-Wadsworth-Emmons reaction or the Wittig reaction can be employed to control the stereochemistry of the double bond. For example, reacting a suitable phosphonate (B1237965) ylide with a chloro-substituted carbonyl compound can provide access to either the E or Z isomer of the desired alkene depending on the reaction conditions and the nature of the substituents.
Functional Group Interconversions on Existing Scaffolds
Another synthetic strategy involves the construction of a morpholine derivative with a suitable functional group that can be later converted into the desired 2-chloropropenyl group. For instance, one could synthesize 4-(prop-2-yn-1-yl)morpholine (B1362679) and then perform a hydrochlorination reaction across the triple bond. However, controlling the regioselectivity of such an addition can be challenging.
A more viable approach involves starting with a precursor that already contains the three-carbon backbone. For example, 4-(2-hydroxypropyl)morpholine could be synthesized and then subjected to a sequence of reactions to introduce the double bond and the chlorine atom. This might involve a dehydration reaction to form an alkene, followed by a selective chlorination.
Alternatively, a more direct functional group interconversion could start from a readily available precursor like 2-chloro-2-propen-1-ol. This alcohol can be converted into a better leaving group, such as a tosylate or a mesylate, which can then be displaced by morpholine in a nucleophilic substitution reaction to yield the final product. This two-step sequence provides a reliable and often high-yielding route to this compound.
| Starting Material | Reagent 1 | Reagent 2 | Product |
|---|---|---|---|
| 2-Chloro-2-propen-1-ol | p-Toluenesulfonyl chloride, Pyridine | Morpholine, Base | This compound |
| 2-Chloro-2-propen-1-ol | Methanesulfonyl chloride, Triethylamine | Morpholine, Base | This compound |
Optimization of Reaction Conditions and Isolation Techniques
Optimization of Reaction Conditions
The N-alkylation of morpholine is a well-established transformation, and its efficiency is highly dependent on parameters such as the choice of solvent, base, temperature, and reaction time. While specific optimization studies for this compound are not extensively detailed in publicly available literature, general principles derived from similar alkylations of morpholine and other secondary amines provide a clear framework for optimizing this synthesis. The reaction typically involves the nucleophilic attack of the secondary amine of the morpholine ring on the electrophilic carbon of an alkyl halide, such as 2,3-dichloropropene.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents are often preferred as they can solvate the cation while leaving the nucleophilic anion relatively free, thus accelerating the reaction.
Base: A base is often required to neutralize the hydrohalic acid (HCl) formed during the reaction, preventing the protonation of the morpholine reactant which would render it non-nucleophilic. Both inorganic and organic bases are commonly employed.
Temperature: The reaction temperature is a critical factor. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. An optimal temperature must be found to ensure a reasonable reaction time with minimal side reactions.
Reactant Stoichiometry: The molar ratio of morpholine to the alkylating agent is another important variable. Using an excess of one reactant can drive the reaction to completion.
The following table illustrates a hypothetical optimization study for the N-alkylation of morpholine, based on common findings in the synthesis of related compounds.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetonitrile | K₂CO₃ | 80 | 12 | 75 |
| 2 | DMF | K₂CO₃ | 80 | 12 | 82 |
| 3 | Toluene | K₂CO₃ | 110 | 12 | 65 |
| 4 | DMF | Na₂CO₃ | 80 | 12 | 78 |
| 5 | DMF | Triethylamine | 80 | 12 | 85 |
| 6 | DMF | Triethylamine | 60 | 24 | 80 |
| 7 | DMF | Triethylamine | 100 | 8 | 83 (with impurities) |
Isolation and Purification Techniques
Following the completion of the reaction, a systematic workup and purification procedure is essential to isolate the target compound in high purity. The specific techniques employed depend on the physical properties of the product and the nature of any impurities.
The initial workup often involves the following steps:
Filtration: If an insoluble inorganic base is used, it is typically removed by filtration from the reaction mixture.
Solvent Removal: The reaction solvent is often removed under reduced pressure.
Extraction: The residue is then typically dissolved in a suitable organic solvent and washed with water or brine to remove any remaining inorganic salts or water-soluble impurities. An acidic wash could be used to remove unreacted morpholine, followed by basification of the aqueous layer and re-extraction if the starting material is to be recovered.
Final purification is generally achieved through one or more of the following methods:
Distillation: For liquid products, vacuum distillation is a common and effective method for purification, separating the desired compound based on its boiling point.
Chromatography: Column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be employed to separate the product from closely related impurities.
The following table outlines a general scheme for the isolation and purification of a substituted morpholine derivative.
| Step | Procedure | Purpose |
|---|---|---|
| 1 | Cool reaction mixture and filter | Remove solid base (e.g., K₂CO₃) and salts |
| 2 | Concentrate filtrate in vacuo | Remove reaction solvent |
| 3 | Partition between ethyl acetate and water | Separate organic product from water-soluble impurities |
| 4 | Wash organic layer with brine | Remove residual water |
| 5 | Dry organic layer over Na₂SO₄ | Remove trace water |
| 6 | Concentrate dried organic phase | Isolate crude product |
| 7 | Purify by vacuum distillation or column chromatography | Obtain final product in high purity |
The choice of purification method would be guided by the scale of the reaction and the required purity of the final compound. For industrial-scale production, distillation is often preferred due to its cost-effectiveness and scalability, while for laboratory-scale synthesis requiring very high purity, chromatography may be more suitable.
Comprehensive Spectroscopic and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While specific NMR data for 4-(2-chloroprop-2-en-1-yl)morpholine are not available, a detailed analysis of the closely related N-allyl morpholine (B109124), in conjunction with established principles of NMR theory, allows for a reliable prediction of its spectral features.
Elucidation of Molecular Connectivity and Proton Environments (e.g., 1H, 13C, 2D NMR)
The molecular structure of this compound comprises a morpholine ring and a 2-chloroprop-2-en-1-yl substituent attached to the nitrogen atom. The expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra would reflect the symmetry and electronic environments of the constituent atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the morpholine ring and the alkenyl substituent. The morpholine ring protons typically appear as two multiplets, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. The protons of the 2-chloroprop-2-en-1-yl group are expected to exhibit characteristic shifts and couplings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. The morpholine ring carbons are expected to appear in the aliphatic region, while the carbons of the alkenyl substituent will be in the olefinic region.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the molecule. nih.gov A COSY spectrum would reveal proton-proton coupling networks, while HSQC and HMBC spectra would establish one-bond and multiple-bond correlations between protons and carbons, respectively. nih.gov
Predicted ¹H and ¹³C NMR Data for this compound:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Morpholine H-2, H-6 | 3.6 - 3.8 | 66 - 68 |
| Morpholine H-3, H-5 | 2.4 - 2.6 | 53 - 55 |
| Alkenyl CH₂ | 3.2 - 3.4 | 58 - 60 |
| Alkenyl =CH₂ | 5.2 - 5.4 | 115 - 117 |
| Alkenyl =C(Cl) | - | 135 - 137 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Conformational Analysis of the Morpholine Ring and Alkenyl Substituent (e.g., NOESY, ROESY)
The morpholine ring typically adopts a chair conformation in solution to minimize steric strain. nih.gov The orientation of the N-substituent (axial or equatorial) can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity.
For this compound, the 2-chloroprop-2-en-1-yl group is expected to predominantly occupy the equatorial position to avoid steric interactions with the axial protons on the morpholine ring. NOESY or ROESY experiments would be expected to show correlations between the protons of the alkenyl substituent and the equatorial protons of the morpholine ring, confirming this conformational preference.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Signatures and Vibrational Modes
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be characterized by the following key absorption bands:
C-H stretching: Aliphatic C-H stretching vibrations from the morpholine and alkenyl methylene groups are expected in the 2800-3000 cm⁻¹ region.
C=C stretching: A band corresponding to the carbon-carbon double bond of the alkenyl group should appear in the 1640-1680 cm⁻¹ region.
C-O-C stretching: The characteristic strong absorption of the ether linkage in the morpholine ring is anticipated around 1115 cm⁻¹.
C-N stretching: The C-N stretching vibrations of the tertiary amine are expected in the 1000-1250 cm⁻¹ region.
C-Cl stretching: A band in the 600-800 cm⁻¹ region can be attributed to the carbon-chlorine stretching vibration.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bond, which is expected to show a strong Raman signal.
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aliphatic C-H stretch | 2800-3000 | 2800-3000 |
| C=C stretch | 1640-1680 | 1640-1680 (strong) |
| CH₂ bend | 1440-1470 | 1440-1470 |
| C-O-C stretch | 1110-1120 (strong) | Weak |
| C-N stretch | 1000-1250 | 1000-1250 |
| C-Cl stretch | 600-800 | 600-800 |
Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis (e.g., HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to accurately determine the molecular formula of this compound (C₇H₁₂ClNO). The expected exact mass would be calculated and compared with the experimental value to confirm the elemental composition.
Fragmentation Pattern: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺). The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable morpholinium ion or a fragment corresponding to the loss of the alkenyl side chain.
Loss of a chlorine atom: Fragmentation involving the loss of a chlorine radical is a common pathway for chlorinated compounds.
Retro-Diels-Alder reaction: The morpholine ring can undergo a characteristic retro-Diels-Alder fragmentation.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Predicted Fragment |
| 161/163 | [C₇H₁₂ClNO]⁺ (Molecular ion) |
| 126 | [M - Cl]⁺ |
| 86 | [C₄H₈NO]⁺ (Morpholinium fragment) |
| 75 | [C₃H₄Cl]⁺ (Chloropropenyl fragment) |
Note: The presence of chlorine would result in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is available, studies on morpholine and its derivatives have consistently shown that the morpholine ring adopts a chair conformation in the solid state. researchgate.net
It is highly probable that this compound would also exhibit a chair conformation for the morpholine ring in the crystalline state. The 2-chloroprop-2-en-1-yl substituent would likely be in an equatorial position to minimize steric hindrance. The crystal packing would be influenced by weak intermolecular interactions such as van der Waals forces and potentially weak C-H···O or C-H···N hydrogen bonds.
Reactivity and Mechanistic Insights of this compound: A Scientific Overview
Detailed investigations into the chemical behavior of this compound, a molecule featuring both a reactive vinylic halide and an alkene functional group, are limited in publicly available scientific literature. Therefore, a comprehensive, data-rich analysis of its reactivity profiles and mechanistic pathways, as outlined in the requested article structure, cannot be provided at this time.
The inherent structural characteristics of this compound suggest a potential for diverse chemical transformations. The presence of a chlorine atom attached to a double bond (a vinylic halide) and the carbon-carbon double bond (alkene moiety) are both sites that can participate in a variety of organic reactions. However, without specific experimental studies on this particular compound, any discussion of its reactivity would be purely speculative and not based on the required detailed research findings.
A thorough examination of scientific databases and chemical literature did not yield specific studies on the nucleophilic substitution reactions of the vinylic halide in this compound with either heteroatom (nitrogen, oxygen, sulfur) or carbon-based (organometallics, enolates) nucleophiles. Consequently, information regarding the regio- and stereoselectivity of such substitution pathways for this compound is also unavailable.
Similarly, there is a lack of published research on the electrophilic addition reactions to the alkene moiety of this compound. Specific studies on its halogenation, hydrohalogenation, hydration, or hydroamination are not present in the accessible scientific record.
To provide a scientifically accurate and detailed article as requested, experimental data from peer-reviewed research is essential. Such data would form the basis for discussing reaction mechanisms, presenting findings in data tables, and offering a thorough analysis of the compound's chemical behavior. In the absence of this foundational research, the generation of an article that adheres to the specific and technical outline provided is not possible.
Reactivity Profiles and Mechanistic Investigations
Metal-Catalyzed Cross-Coupling Reactions at the Vinylic Position
The vinylic chloride moiety in 4-(2-chloroprop-2-en-1-yl)morpholine is a key functional group that would be expected to participate in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are exceptionally versatile for activating carbon-chlorine bonds, including those on a double bond. mdpi.com
Heck Reaction: This reaction would theoretically couple this compound with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base. The outcome would be the formation of a substituted diene, extending the carbon chain at the vinylic position.
Suzuki Reaction: The Suzuki coupling would involve the reaction of this compound with an organoboron compound, typically an aryl or vinyl boronic acid. nih.gov This palladium-catalyzed process would yield a product where the chlorine atom is replaced by the organic group from the boronic acid, creating, for example, a styrene or diene derivative of the morpholine (B109124) compound.
Sonogashira Reaction: In a Sonogashira coupling, the vinylic chloride would react with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. rsc.org The expected product would be a conjugated enyne, linking the morpholine-containing fragment to an alkynyl group.
Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Example) | Expected Product Type |
|---|---|---|---|
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | Substituted Diene |
| Suzuki | Boronic Acid (e.g., PhB(OH)₂) | Pd(PPh₃)₄, Base | Aryl- or Vinyl-Substituted Alkene |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base | Conjugated Enyne |
While palladium is often the catalyst of choice, nickel and copper complexes also offer powerful alternatives for cross-coupling reactions, sometimes with different reactivity profiles or cost advantages.
Nickel-Catalyzed Coupling: Nickel catalysts can be effective for coupling vinylic chlorides with a variety of partners, including Grignard reagents (Kumada coupling) or organozinc reagents (Negishi coupling). These reactions could be used to introduce alkyl or aryl groups at the vinylic position of this compound.
Copper-Catalyzed Transformations: Copper-catalyzed reactions, such as modifications of the Ullmann condensation, could potentially be used to form carbon-heteroatom bonds. For instance, coupling with amines, thiols, or phenols might be feasible, although C(sp²)-Cl bonds are generally less reactive than the corresponding iodides or bromides in these transformations.
Cycloaddition and Rearrangement Reactions Involving the Alkene and Morpholine Ring
The alkene portion of the molecule is a potential dienophile or dipolarophile in cycloaddition reactions.
[4+2] Cycloadditions (Diels-Alder): The electron-withdrawing nature of the adjacent chlorine and the allylic morpholine group might activate the double bond for reactions with electron-rich dienes. This would lead to the formation of a six-membered ring fused to the existing structure.
[3+2] Cycloadditions: The alkene could react with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings, such as triazoles or isoxazoles, respectively.
Rearrangement Reactions: Under thermal or catalytic (e.g., acid-catalyzed) conditions, allylic systems can undergo rearrangements. It is conceivable that the molecule could undergo isomerization or other structural reorganizations, although specific pathways are difficult to predict without experimental data. The presence of the morpholine nitrogen could also lead to intramolecular reactions, such as the formation of bicyclic products via nucleophilic attack on the double bond, particularly if the double bond is activated.
Polymerization Chemistry of the 2-Chloroprop-2-en-1-yl Moiety
The vinylic group (C=CH₂) is a monomer unit that could potentially undergo polymerization.
Radical Polymerization: Free-radical polymerization, initiated by compounds like AIBN or benzoyl peroxide, is a common method for polymerizing vinyl monomers. The 2-chloroprop-2-en-1-yl moiety could theoretically polymerize via a radical mechanism, leading to a polymer chain with repeating morpholine-containing units. The chlorine atom on the backbone would influence the polymer's properties.
Ionic Polymerization: Depending on the electronic nature of the double bond, cationic or anionic polymerization might be possible. Cationic polymerization could be initiated by a strong acid, while anionic polymerization would require a potent nucleophilic initiator. The presence of both a chlorine atom and a tertiary amine in the monomer structure would likely complicate these processes, potentially leading to side reactions.
To tailor the properties of the final material, this compound could be copolymerized with other common monomers.
Copolymerization: Introducing monomers like styrene, methyl methacrylate, or acrylonitrile (B1666552) into the polymerization reaction would result in a copolymer incorporating both types of monomer units. The reactivity ratios of the monomers would determine the final structure of the polymer chain (e.g., random, alternating, or block). The morpholine group would impart specific properties to the resulting copolymer, such as increased hydrophilicity and polarity.
Table 2: Potential Copolymerization Partners
| Comonomer | Polymerization Method | Potential Copolymer Property |
|---|---|---|
| Styrene | Radical, Ionic | Modified thermal/mechanical properties |
| Methyl Methacrylate | Radical, Anionic | Introduction of ester functionality, altered optical properties |
| Acrylonitrile | Radical, Anionic | Increased polarity and solvent resistance |
Computational and Theoretical Chemical Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution and molecular stability.
Density Functional Theory (DFT) for Conformational Landscapes and Stability
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules. For a flexible molecule like 4-(2-Chloroprop-2-en-1-yl)morpholine, which contains a morpholine (B109124) ring and a rotatable chloropropenyl group, DFT would be instrumental in exploring its conformational landscape.
A systematic conformational search would be performed to identify all possible low-energy structures (conformers). For each of these conformers, a geometry optimization would be carried out to find the most stable arrangement of atoms. The relative energies of these optimized structures would then be calculated to determine their thermodynamic stability. This analysis would reveal the preferred three-dimensional shape of the molecule under different conditions.
Table 1: Hypothetical DFT Data for Conformational Analysis of this compound This table is illustrative of the type of data that would be generated from DFT calculations.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Computational Method |
|---|---|---|---|
| Conformer A | 0.00 | [Value] | B3LYP/6-311++G(d,p) |
| Conformer B | [Value] | [Value] | B3LYP/6-311++G(d,p) |
| Conformer C | [Value] | [Value] | B3LYP/6-311++G(d,p) |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecule would pinpoint the nucleophilic and electrophilic sites, respectively.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table illustrates the expected output from an FMO analysis.
| Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | [Value] | [e.g., Nitrogen lone pair, C=C pi bond] |
| LUMO | [Value] | [e.g., C-Cl sigma* antibonding orbital] |
| HOMO-LUMO Gap | [Value] | - |
Electrostatic Potential Surface (ESP) Analysis
The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
An ESP analysis of this compound would highlight the electron-rich nitrogen and oxygen atoms of the morpholine ring, as well as the potential electrophilic character of the carbon atoms in the chloropropenyl group, particularly the carbon bonded to the chlorine atom.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Characterization and Activation Energy Calculations
To understand how this compound might react, for instance in a nucleophilic substitution reaction, computational methods would be used to identify the transition state—the highest energy point along the reaction pathway. By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined. A lower activation energy implies a faster reaction rate.
Solvent Effects on Reactivity (Computational Models)
Reactions are typically carried out in a solvent, which can significantly influence their rates and outcomes. Computational models can account for solvent effects in two primary ways:
Implicit Solvation Models: These models treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.
Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific interactions, such as hydrogen bonding, between the solute and the solvent.
Spectroscopic Property Prediction from Theoretical Models (e.g., NMR chemical shifts, vibrational frequencies)
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool in computational chemistry for structural elucidation. escholarship.org The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, which is often used in conjunction with a DFT functional, such as B3LYP. acs.orgrsc.org The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus.
The absolute shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H shifts and 1-2 ppm for ¹³C shifts, especially when appropriate basis sets like 6-311+G(2d,p) are used. d-nb.infonih.gov For complex molecules, considering a Boltzmann-weighted average of chemical shifts from multiple low-energy conformers can further enhance prediction accuracy. d-nb.info
Should such a study be performed on this compound, the predicted chemical shifts would provide valuable data for confirming its chemical structure. The expected data would be presented in a tabular format, as illustrated below.
Illustrative Table of Predicted ¹H NMR Chemical Shifts (Note: The following data is illustrative and not based on actual calculations for this specific molecule.)
| Proton Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| H on C=CH₂ (cis to Cl) | 5.5 - 6.0 |
| H on C=CH₂ (trans to Cl) | 5.0 - 5.5 |
| CH₂ (allylic) | 3.0 - 3.5 |
| Morpholine H (adjacent to N) | 2.5 - 3.0 |
| Morpholine H (adjacent to O) | 3.5 - 4.0 |
Illustrative Table of Predicted ¹³C NMR Chemical Shifts (Note: The following data is illustrative and not based on actual calculations for this specific molecule.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=CH₂ (quaternary) | 135 - 140 |
| C=CH₂ (methylene) | 115 - 120 |
| CH₂ (allylic) | 60 - 65 |
| Morpholine C (adjacent to N) | 50 - 55 |
| Morpholine C (adjacent to O) | 65 - 70 |
Theoretical calculations are also extensively used to predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, with the B3LYP functional being a popular choice due to its balance of accuracy and computational cost. nih.govacs.org The process begins with a geometry optimization to find the minimum energy structure of the molecule. Following this, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic coordinates.
The output of these calculations provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. nih.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the agreement with experimental data. acs.orgnih.gov For the B3LYP functional with a triple-ζ basis set like 6-311+G(d,p), a typical scaling factor is around 0.9679. acs.org
A computational analysis of this compound would reveal characteristic vibrational modes. For instance, C-H stretching vibrations are expected in the 2800-3100 cm⁻¹ region, the C=C double bond stretch around 1650 cm⁻¹, and C-O and C-N stretching modes at lower frequencies. The predicted frequencies and their assignments would be presented in a detailed table.
Illustrative Table of Predicted Vibrational Frequencies (Note: The following data is illustrative and not based on actual calculations for this specific molecule.)
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3050 - 3150 | =C-H stretch |
| 2850 - 3000 | C-H stretch (aliphatic) |
| 1640 - 1660 | C=C stretch |
| 1400 - 1480 | CH₂ scissoring |
| 1100 - 1150 | C-O-C stretch (asymmetric) |
| 1050 - 1100 | C-N stretch |
| 700 - 750 | C-Cl stretch |
Applications As a Chemical Building Block and in Advanced Chemical Contexts
A Gateway to Complex Organic Molecules
The inherent reactivity of the chloroallyl moiety in 4-(2-chloroprop-2-en-1-yl)morpholine makes it a valuable precursor for a variety of chemical transformations. This reactivity, coupled with the physicochemical properties imparted by the morpholine (B109124) ring, allows for its strategic incorporation into diverse and complex molecular frameworks.
Crafting Heterocyclic Architectures
The morpholine unit is a common feature in many biologically active compounds and approved pharmaceuticals. nih.gov The ability to introduce this "privileged structure" while simultaneously providing a reactive handle for further chemical elaboration is a key advantage of using this compound. nih.gov The chloroallyl group can participate in a range of cyclization reactions, serving as an electrophilic partner for various nucleophiles. This facilitates the construction of novel heterocyclic systems, where the morpholine core is integrated into a larger, more complex ring structure. The synthesis of diverse morpholine derivatives is a testament to the versatility of the morpholine scaffold as a foundational element in constructing more elaborate chemical entities. jocpr.comresearchgate.net
A Precursor to Advanced Synthetic Intermediates
Beyond its direct incorporation into final target molecules, this compound serves as a valuable starting material for the synthesis of more advanced and functionally rich intermediates. The chlorine atom and the double bond of the chloroallyl group offer distinct sites for chemical modification. For instance, nucleophilic substitution of the chlorine atom can introduce a wide array of functional groups, while the double bond can undergo various addition and cycloaddition reactions. This dual reactivity allows for a stepwise and controlled elaboration of the molecule, leading to the generation of complex building blocks that can be employed in the later stages of a multi-step synthesis. The general utility of morpholine derivatives as building blocks in medicinal chemistry underscores the potential of its chloroallyl derivative in creating novel and valuable synthetic intermediates. lifechemicals.com
Exploration in Catalysis and Ligand Design
The morpholine nucleus is not only a key structural component of bioactive molecules but has also found applications in the realm of catalysis. frontiersin.org While direct catalytic applications of this compound are not extensively documented, its structural motifs suggest significant potential in the design of novel ligands and organocatalysts.
The nitrogen atom of the morpholine ring can act as a coordinating atom for metal centers, forming the basis for new metal-based catalysts. mdpi.com The chloroallyl group provides a convenient anchor point for attaching the morpholine unit to a larger ligand framework or a solid support. This modular approach allows for the systematic tuning of the steric and electronic properties of the resulting ligand, which can, in turn, influence the activity and selectivity of the metal catalyst. The development of morpholine-based organocatalysts for reactions such as 1,4-addition highlights the potential for designing new catalysts based on this scaffold. frontiersin.orgnih.gov
Contribution to Novel Polymer Architectures
The presence of a polymerizable double bond in this compound opens up possibilities for its use as a monomer in the synthesis of novel polymers. The incorporation of the morpholine moiety into a polymer backbone can impart unique properties to the resulting material, such as altered solubility, thermal stability, and chemical resistance.
The vinyl group allows for polymerization through various mechanisms, including radical, cationic, and coordination polymerization. The resulting polymers would feature a morpholine ring and a chlorine atom pendant to the main chain at each repeating unit. The chlorine atom can be further functionalized post-polymerization, allowing for the creation of a wide range of functional polymers with tailored properties. This approach provides a pathway to materials with potential applications in areas such as coatings, adhesives, and drug delivery systems. The use of related acryloyl morpholine in UV-curable resins demonstrates the utility of incorporating the morpholine structure into polymer networks.
Green Chemistry Approaches in its Synthesis and Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The development of environmentally benign methods for the synthesis and transformation of morpholine derivatives is an active area of research. chemrxiv.orgnih.govchemrxiv.org
Recent advancements in the synthesis of morpholines have focused on utilizing safer reagents and solvents, improving atom economy, and reducing energy consumption. chemrxiv.orgnih.govchemrxiv.org For the synthesis of this compound and its subsequent reactions, green chemistry principles can be applied by exploring catalytic methods that avoid stoichiometric reagents, utilizing aqueous reaction media, or employing alternative energy sources like microwave irradiation. The development of one-pot procedures and tandem reactions involving morpholine derivatives also contributes to a more sustainable chemical process by reducing the number of isolation and purification steps. researchgate.net The focus on greener synthetic routes for heterocyclic compounds is a broader trend that encompasses the production and use of specialized morpholine derivatives.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of allylic amines, including 4-(2-Chloroprop-2-en-1-yl)morpholine, is an area ripe for innovation, with a strong emphasis on developing greener and more efficient processes. acs.orgsciforum.net Traditional methods often involve multiple steps and the use of stoichiometric reagents that generate significant waste. Future research will likely focus on catalytic and atom-economical approaches.
One promising direction is the application of transition-metal catalysis. researchgate.netorganic-chemistry.org For instance, palladium-catalyzed allylic amination of allylic alcohols or chlorides offers a direct route to these compounds. researchgate.netorganic-chemistry.org Future work could focus on developing catalysts that operate under milder conditions, in more environmentally benign solvents like water, and with higher regioselectivity to favor the desired isomer.
Enzymatic methods also present a sustainable alternative. acs.org Biocatalytic systems, such as reductive aminases, could be engineered to perform the N-allylation of morpholine (B109124) with a suitable 2-chloropropenyl precursor. acs.org This approach offers high selectivity and avoids the use of harsh reagents.
The table below outlines potential sustainable synthetic routes for this compound that warrant further investigation.
| Synthetic Strategy | Key Advantages | Potential Challenges |
| Palladium-Catalyzed Allylic Amination | High efficiency, potential for asymmetric synthesis. | Catalyst cost and removal, regioselectivity control. |
| Biocatalytic Reductive Amination | High selectivity, mild reaction conditions, renewable. | Enzyme stability and substrate scope. |
| Direct C-H Amination of Allenes | Atom-economical, avoids pre-functionalized starting materials. | Regio- and stereoselectivity, catalyst development. |
Investigation of Unconventional Reactivity Pathways
The reactivity of this compound is largely dictated by the allylic chloride and the morpholine nitrogen. While standard nucleophilic substitution at the allylic position is expected, future research could delve into less conventional reaction pathways.
One such avenue is the exploration of its behavior in radical reactions. The allylic C-Cl bond could be homolytically cleaved under photoredox or other radical initiation conditions to generate an allylic radical. This intermediate could then participate in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions, opening up new synthetic possibilities.
Another area of interest is the use of carbon dioxide (CO2) as a temporary protecting group for the morpholine nitrogen to modulate its reactivity. mdpi.com The reversible reaction of amines with CO2 to form carbamates can reduce the nucleophilicity of the amine, potentially allowing for selective reactions at other sites of the molecule. mdpi.com
Design and Synthesis of Structurally Diverse Derivatives with Targeted Reactivity
The morpholine scaffold is a common feature in many biologically active compounds and functional materials. e3s-conferences.orgresearchgate.net A significant future research direction would be the use of this compound as a building block to create libraries of structurally diverse derivatives. nih.gov
The allylic chloride moiety is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution. This could include the introduction of other heteroatoms, carbon-based nucleophiles, or even the grafting of the molecule onto polymers or surfaces.
Furthermore, modifications to the morpholine ring itself, although more synthetically challenging, could lead to derivatives with altered physical and chemical properties. The table below illustrates potential derivative classes and their targeted applications.
| Derivative Class | Synthetic Approach | Potential Application |
| Azide Derivatives | Nucleophilic substitution with sodium azide. | Precursors for triazole synthesis via click chemistry. |
| Phosphonium Salts | Reaction with phosphines. | Reagents for Wittig-type reactions. |
| Organometallic Derivatives | Grignard or organolithium formation. | Cross-coupling reactions to form C-C bonds. |
Advanced Spectroscopic Probes for In-situ Reaction Monitoring
To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the development and application of advanced spectroscopic probes for in-situ reaction monitoring are crucial. mt.comhzdr.de For reactions involving the synthesis or transformation of this compound, real-time analysis can provide invaluable data on reaction kinetics, intermediates, and byproduct formation.
Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring these reactions. hzdr.deresearchgate.net For instance, during the synthesis of the title compound, FTIR could track the consumption of morpholine and the formation of the C-N bond in real-time. mt.com For reactions involving Grignard reagents, which could be used to form derivatives, in-situ monitoring is essential for safety and process control. mt.comhzdr.de
The development of specific spectroscopic probes that are sensitive to the electronic and structural changes occurring during the reaction of the 2-chloroallyl group would be a significant advancement. rsc.orgresearchgate.netrsc.org
Integration with Automated Synthesis and High-Throughput Experimentation
The future of chemical synthesis is increasingly intertwined with automation and high-throughput experimentation (HTE). researchgate.netacs.orgacs.org These technologies enable the rapid screening of reaction conditions and the synthesis of large compound libraries with minimal human intervention. acs.orgrsc.org
For this compound and its derivatives, HTE platforms could be employed to quickly identify optimal catalysts, solvents, and temperatures for its synthesis. acs.org Automated synthesis platforms could then be used to generate a library of derivatives by reacting the parent compound with a diverse set of nucleophiles in a parallel fashion. rsc.org This approach would significantly accelerate the discovery of new compounds with desired properties.
The integration of in-situ analytics with automated synthesis systems would create a powerful closed-loop optimization platform. Data from spectroscopic probes could be used to inform the automated system in real-time, allowing for the dynamic adjustment of reaction parameters to maximize yield and minimize impurities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
